molecular formula C9H7BrN2S B11762504 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole

4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole

Cat. No.: B11762504
M. Wt: 255.14 g/mol
InChI Key: YGEGDTVPQGHDFE-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a pyridin-4-yl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromine and pyridin-4-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-bromoacetophenone and thiourea in the presence of a base can yield the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-bromo-5-methyl-2-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-2-4-11-5-3-7/h2-5H,1H3

InChI Key

YGEGDTVPQGHDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)Br

Origin of Product

United States

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